molecular formula C6H4BrFN2O2 B2849100 2-Bromo-3-fluoro-5-nitroaniline CAS No. 1309832-49-2

2-Bromo-3-fluoro-5-nitroaniline

Cat. No.: B2849100
CAS No.: 1309832-49-2
M. Wt: 235.012
InChI Key: QCCQLBCUTSWLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-fluoro-5-nitroaniline: is an aromatic compound with the molecular formula C6H4BrFN2O2 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5-nitroaniline typically involves a multi-step process:

    Nitration: The starting material, such as aniline, undergoes nitration to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The nitroaniline is then brominated using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-purity reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-3-fluoro-5-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoroaniline
  • 2-Bromo-3-nitroaniline
  • 3-Fluoro-5-nitroaniline

Uniqueness

2-Bromo-3-fluoro-5-nitroaniline is unique due to the simultaneous presence of bromine, fluorine, and nitro groups on the aniline ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

2-bromo-3-fluoro-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCQLBCUTSWLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1,5-dinitro-3-fluorobenzene (100 mg, 0.38 mmol, 1 equiv) and iron powder (64 mg, 1.14 mmol, 3 equiv) in 3 mL of HOAc was stirred at room temperature for 90 minutes. The reaction mixture was diluted with EtOAc (20 mL) and saturated NaHCO3 (to ca. pH 7-8). The organic layer was separated and evaporated under vacuum. The crude residue was purified by column chromatography on silica gel using EtOAc/hexanes (1:4) as eluent to give 47 mg of 2-bromo-3-fluoro-5-nitroaniline (52%).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
64 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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